Androstane

描述

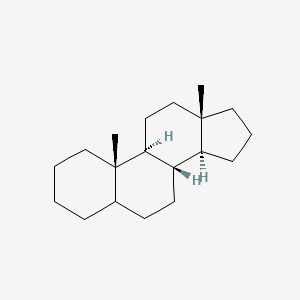

Structure

3D Structure

属性

CAS 编号 |

24887-75-0 |

|---|---|

分子式 |

C19H32 |

分子量 |

260.5 g/mol |

IUPAC 名称 |

(8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C19H32/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h14-17H,3-13H2,1-2H3/t14?,15-,16-,17-,18-,19-/m0/s1 |

InChI 键 |

QZLYKIGBANMMBK-FZFXZXLVSA-N |

SMILES |

CC12CCCC1C3CCC4CCCCC4(C3CC2)C |

手性 SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CCC4CCCC[C@@]4([C@H]3CC2)C |

规范 SMILES |

CC12CCCC1C3CCC4CCCCC4(C3CC2)C |

熔点 |

64.625 °C |

其他CAS编号 |

24887-75-0 |

同义词 |

5 alpha-androstane androstane androstane, (5alpha)-isomer androstane, (5beta)-isome |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Androstane Steroid Nucleus: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androstane steroid nucleus, a C19 tetracyclic hydrocarbon, forms the fundamental framework for all androgenic steroid hormones. Its rigid, polycyclic structure, characterized by a specific stereochemical configuration, dictates the biological activity and pharmacological properties of its vast array of derivatives. This technical guide provides a comprehensive overview of the this compound core, detailing its chemical properties, stereoisomerism, and the profound influence of its structural features on androgen receptor binding and subsequent signaling pathways. This document also includes a compilation of key physical property data for prominent this compound derivatives, alongside detailed experimental protocols for their synthesis, extraction, and analysis, intended to serve as a valuable resource for researchers in steroid chemistry and drug development.

The this compound Steroid Nucleus: A Structural Overview

The this compound nucleus is a saturated tetracyclic hydrocarbon with the molecular formula C₁₉H₃₂.[1][2] It is composed of three cyclohexane rings (A, B, and C) and one cyclopentane ring (D) fused together, forming the characteristic steroid structure.[3] The numbering of the carbon atoms follows a standardized convention, crucial for the unambiguous naming of its derivatives.

Stereochemistry: The Basis of Biological Specificity

The three-dimensional arrangement of the this compound nucleus is of paramount importance to its biological function. The fusion of the rings can result in different stereoisomers. The most significant isomerism arises from the configuration of the hydrogen atom at position C5, leading to two distinct series:

-

5α-Androstane (trans-fusion): In this configuration, the A and B rings are fused in a trans orientation, resulting in a relatively flat, planar molecule.[1][2]

-

5β-Androstane (cis-fusion): Here, the A and B rings are in a cis-fusion, leading to a bent or "L" shaped structure.[1][2]

This stereochemical difference significantly impacts the overall shape of the molecule and, consequently, its ability to bind to the androgen receptor. The 5α-isomers generally exhibit higher androgenic activity.

The stereochemistry at other chiral centers (C8, C9, C10, C13, and C14) is typically conserved in naturally occurring androgens, with a trans-fusion between the B/C and C/D rings. Substituents on the steroid nucleus are designated as α (projecting below the plane of the molecule) or β (projecting above the plane).

Chemical Properties of the this compound Nucleus

The chemical reactivity of the this compound nucleus is largely dictated by its saturated hydrocarbon framework. However, the introduction of functional groups at various positions unlocks a diverse range of chemical transformations, enabling the synthesis of a vast library of biologically active compounds.

Reactivity and Functionalization

The this compound skeleton is relatively inert. However, the presence of angular methyl groups at C10 and C13, along with the axial and equatorial protons, provides a complex steric environment that influences the regioselectivity and stereoselectivity of reactions.

Functionalization of the this compound nucleus is key to modulating its biological activity. Common modifications include:

-

Oxidation: Introduction of hydroxyl (-OH) or keto (=O) groups, particularly at C3 and C17, is crucial for androgenic activity.

-

Reduction: Reduction of keto groups to hydroxyl groups can alter the potency and metabolic fate of the steroid.

-

Alkylation and Alkynylation: Introduction of alkyl or alkynyl groups, especially at C17, can enhance oral bioavailability and modify activity.

-

Halogenation: The addition of halogen atoms can influence binding affinity and metabolic stability.

-

Heterocyclic Ring Fusion: Fusing heterocyclic rings to the this compound nucleus can lead to novel pharmacological profiles.

Physical Properties of Key this compound Derivatives

The physical properties of this compound derivatives, such as melting point, boiling point, and solubility, are influenced by the nature and position of their functional groups. The following table summarizes these properties for several important this compound-based steroids.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |

| 5α-Androstane | C₁₉H₃₂ | 260.46 | 50-50.5 | 336.0 ± 9.0 | Insoluble |

| Androsterone | C₁₉H₃₀O₂ | 290.44 | 185 | Not Available | 0.012 mg/mL at 23 °C[4] |

| Epiandrosterone | C₁₉H₃₀O₂ | 290.44 | 172-174 | Not Available | Not Available |

| Androstenedione | C₁₉H₂₆O₂ | 286.41 | 170-173 | Decomposes at 200°C[5] | 57.8 mg/L at 25 °C[5] |

| Testosterone | C₁₉H₂₈O₂ | 288.43 | 155 | Not Available | 23.4 mg/L at 25 °C |

| Dihydrotestosterone (DHT) | C₁₉H₃₀O₂ | 290.44 | 181 | Not Available | 525 mg/mL at 25 °C[6] |

| 3α-Androstanediol | C₁₉H₃₂O₂ | 292.46 | 198-200 | Not Available | Not Available |

| 3β-Androstanediol | C₁₉H₃₂O₂ | 292.46 | 168–170 | Not Available | Not Available |

Androgen Receptor Signaling Pathway

This compound-derived androgens exert their biological effects primarily through binding to and activating the Androgen Receptor (AR), a ligand-activated transcription factor. The AR signaling pathway can be broadly divided into genomic and non-genomic pathways.

Classical Genomic Signaling Pathway

The classical or genomic pathway involves the regulation of gene expression.

References

- 1. researchgate.net [researchgate.net]

- 2. Dehydroepiandrosterone | C19H28O2 | CID 5881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN108752409A - The method for preparing epiandrosterone as raw material using androstenedione - Google Patents [patents.google.com]

- 4. Androstenedione synthesis - chemicalbook [chemicalbook.com]

- 5. Epiandrosterone | C19H30O2 | CID 441302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

The Androstane Core: A Foundation of Biological Signaling and Therapeutic Innovation

An In-depth Technical Guide for Researchers and Drug Development Professionals

The androstane scaffold, a C19 steroid hydrocarbon, represents a fundamental structural motif in a vast array of biologically active molecules.[1] This tetracyclic core, composed of a gonane nucleus with methyl groups at C-10 and C-13, is the parent structure for all androgens, the male sex hormones.[1][2] Its rigid, three-dimensional structure provides a precise framework for interaction with various protein targets, most notably nuclear hormone receptors, making it a cornerstone of endocrinology and a fertile ground for therapeutic development. This guide delves into the profound biological significance of the this compound core, exploring its role in cellular signaling, the structural nuances that dictate its function, and the experimental methodologies used to probe its activity.

The this compound Core in Endogenous Steroids: Biosynthesis and Function

The this compound skeleton is the defining feature of androgens such as testosterone and its more potent metabolite, 5α-dihydrotestosterone (DHT).[1][3] These hormones are critical for a wide range of physiological processes, including male sexual differentiation, maturation during puberty, maintenance of spermatogenesis, and regulation of gonadotropin secretion.[4] The biosynthesis of this compound-based steroids originates from cholesterol through a series of enzymatic conversions. Key examples of endogenous this compound steroids include:

-

Dehydroepiandrosterone (DHEA): A primary precursor for both androgenic and estrogenic sex hormones, produced in the adrenal cortex.[5]

-

Androstenedione (A4): An androgenic steroid that can be converted to testosterone or serve as a precursor to estrone.[5]

-

Testosterone (T): The principal male sex hormone, secreted primarily by the testes.[3]

-

Dihydrotestosterone (DHT): A potent metabolite of testosterone, formed in tissues like the skin and prostate, which binds to the androgen receptor with higher affinity than testosterone.[5][6]

-

Androsterone: A metabolite of androgens that exhibits weak masculinizing effects and also functions as a neurosteroid.[5][7]

The stereochemistry at the junction of the A and B rings gives rise to two principal isomers: 5α-androstane and 5β-androstane.[1] The 5α configuration is particularly significant in mammalian biology as it is characteristic of potent androgens like DHT.[1]

Signaling Pathways of this compound-Based Hormones

The biological effects of this compound steroids are primarily mediated through their interaction with the Androgen Receptor (AR), a ligand-activated nuclear transcription factor.[8] This interaction triggers a cascade of molecular events that can be broadly categorized into classical (genomic) and non-classical (non-genomic) signaling pathways.

Classical (Genomic) Androgen Receptor Signaling

The classical pathway involves the direct regulation of gene expression and is responsible for the long-term effects of androgens.[9]

-

Ligand Binding: In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[4] The binding of an androgen, such as testosterone or DHT, induces a conformational change in the AR.[9]

-

HSP Dissociation and Dimerization: This conformational change leads to the dissociation of HSPs and the formation of AR homodimers.[4][10]

-

Nuclear Translocation: The AR homodimer then translocates into the nucleus.[4][10]

-

DNA Binding and Gene Transcription: Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[4][10] This binding, along with the recruitment of co-activators and co-repressors, modulates the transcription of genes involved in cellular proliferation and apoptosis.[8][10]

Non-Classical (Non-Genomic) Signaling

Androgens can also elicit rapid biological responses that are too quick to be explained by gene transcription.[9] These effects are mediated by non-classical or non-genomic pathways.

This can involve a subpopulation of AR located at the plasma membrane, which, upon androgen binding, can rapidly activate second messenger signaling cascades, including the MAPK and PI3K/AKT/mTOR pathways.[4][10][11] These rapid signals can influence a variety of cellular processes and can also cross-talk with the classical genomic pathway, for instance, by phosphorylating the nuclear AR and modulating its transcriptional activity.[4][9]

Structure-Activity Relationships (SAR)

Modifications to the this compound core can dramatically alter a compound's biological activity, including its binding affinity, selectivity for different receptors, and metabolic stability.[12][13]

-

A-Ring: The planarity of the A-ring relative to the B-ring is a critical requirement for binding to the estrogen receptor.[14] Saturation of the A-ring, as seen in 5α- and 5β-androstane derivatives, generally decreases affinity for the estrogen receptor.[14]

-

C3-Position: The presence of a carbonyl group at the C-3 position is not essential for anti-aromatase activity, but modifications here can influence potency.[15]

-

C17-Position: The nature of the substituent at C-17 is crucial for androgenic activity. A 17β-hydroxyl group is a key feature of potent androgens like testosterone and DHT.[12] Conversely, a 17-keto group often reduces androgenic potency.[12]

-

Other Modifications: The introduction of heterocyclic rings or other functional groups into the steroid core can enhance bioactivity, improve selectivity, and reduce side effects, which is a key strategy in the development of novel therapeutics for hormone-dependent cancers.[16]

Therapeutic Applications and Drug Development

The this compound nucleus is a privileged scaffold in drug discovery, forming the basis for numerous therapeutic agents.

-

Hormone Replacement Therapy: Synthetic this compound derivatives are used in the treatment of hypogonadism.[1]

-

Anabolic Agents: Modified androstanes, known as anabolic-androgenic steroids (AAS), have been developed to enhance protein synthesis and are used to treat conditions like cachexia.[1]

-

Anti-Cancer Agents: The this compound framework is central to the development of drugs for hormone-dependent cancers, such as prostate and breast cancer.[16][17] This includes AR antagonists and inhibitors of key steroidogenic enzymes like aromatase (CYP19A1) and steroid 17α-hydroxylase/17,20-lyase (CYP17A1).[15][18][19] For example, abiraterone, a potent CYP17A1 inhibitor, is based on a modified steroid scaffold and is used to treat prostate cancer.[20]

Quantitative Data on this compound Derivatives

The biological activity of this compound derivatives is quantified through various metrics, including receptor binding affinity and enzyme inhibition. The following tables summarize key quantitative data for representative this compound compounds.

Table 1: Receptor Binding Affinity of Selected this compound Steroids

| Compound | Receptor | Binding Affinity Metric | Value | Reference |

| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | Relative Binding Affinity (RBA) | 1.00 (by definition) | [21] |

| Testosterone (T) | Androgen Receptor (AR) | Relative Binding Affinity (RBA) | 0.19 | [21] |

| 17α-Methyltestosterone | Androgen Receptor (AR) | Relative Binding Affinity (RBA) | ~0.1 | [21] |

| Methenolone | Androgen Receptor (AR) | Relative Binding Affinity (RBA) | High, similar to 17α-Methyl-T | [21] |

| 5α-Androstane-3α,17β-diol | Androgen Receptor (AR) | Relative Binding Affinity (RBA) | ≤ 0.01 | [21] |

| Dihydrotestosterone (DHT) | Sex Hormone-Binding Globulin (SHBG) | Relative Binding Affinity (RBA) | 1.00 | [21] |

| Testosterone (T) | Sex Hormone-Binding Globulin (SHBG) | Relative Binding Affinity (RBA) | 0.19 | [21] |

| Mesterolone | Sex Hormone-Binding Globulin (SHBG) | Relative Binding Affinity (RBA) | ~4.00 | [21] |

Table 2: Enzyme Inhibition by this compound-Based Aromatase Inhibitors

| Compound | Enzyme | Inhibition Metric | Value (nM) | Reference |

| 3-deoxy steroidal olefin 3a | Aromatase (CYP19A1) | Ki | 50 | [15] |

| 3-deoxy steroidal olefin 3a | Aromatase (CYP19A1) | IC50 | 225 | [15] |

| Epoxide derivative 4a | Aromatase (CYP19A1) | Ki | 38 | [15] |

| Epoxide derivative 4a | Aromatase (CYP19A1) | IC50 | 145 | [15] |

| Androstenedione derivative 30 | Aromatase (CYP19A1) | IC50 | 110 | [18] |

| Androstenedione derivative 31 | Aromatase (CYP19A1) | IC50 | 250 | [18] |

| C6α-allyl analogue 35 | Aromatase (CYP19A1) | IC50 | 55 | [18] |

Key Experimental Protocols

The characterization of this compound derivatives relies on a suite of standardized in vitro assays.

Androgen Receptor (AR) Ligand Competition Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the AR by measuring its ability to compete with a radiolabeled ligand.[22][23]

Methodology:

-

Preparation of AR: A recombinant protein containing the ligand-binding domain (LBD) of the AR is expressed and purified.[22][24]

-

Incubation: A constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-DHT or [³H]-R1881) is incubated with the AR-LBD in the presence of varying concentrations of the unlabeled test compound.[24]

-

Separation: After incubation reaches equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved using techniques like scintillation proximity assay (SPA) or by separating on Ni-coated plates for His-tagged receptors.[23][24]

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) can be determined. This value is indicative of the compound's binding affinity for the AR.[22]

H295R Steroidogenesis Assay

The H295R in vitro assay is a widely used method to screen for chemicals that can disrupt the synthesis of steroid hormones.[25][26] The human H295R adrenocortical carcinoma cell line is unique in that it expresses all the key enzymes required for steroidogenesis, allowing for the simultaneous assessment of effects on progestagens, corticosteroids, androgens, and estrogens.[25][27]

Methodology:

-

Cell Culture: H295R cells are cultured in multi-well plates until they reach the desired confluence.

-

Chemical Exposure: The culture medium is replaced with fresh medium containing the test chemical at various concentrations. A solvent control is also included.

-

Incubation: The cells are incubated with the test chemical for a defined period (e.g., 48 hours) to allow for effects on steroid hormone production.

-

Hormone Extraction: After incubation, the culture medium is collected, and the steroid hormones are extracted, often using liquid-liquid extraction or solid-phase extraction.[28]

-

Quantification: The concentrations of multiple steroid hormones (e.g., testosterone, estradiol, progesterone) in the extracts are quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[28][29]

-

Data Analysis: The hormone concentrations from the chemical-treated wells are compared to the solvent control wells to determine if the test chemical significantly alters steroid production.

Conclusion

The this compound core is more than just a chemical scaffold; it is a master key that unlocks a complex world of biological regulation. From its central role in defining male physiology through androgen receptor signaling to its utility as a template for life-saving therapeutics, the significance of the this compound structure is undeniable. A thorough understanding of its structure-activity relationships, signaling pathways, and the experimental methods used for its study is essential for researchers and drug development professionals seeking to harness its potential for human health. As research continues to uncover new roles and interactions of this compound-based molecules, this foundational core will undoubtedly remain at the forefront of endocrinology and medicinal chemistry.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Biological Activity and Structural Diversity of Steroids Containing Aromatic Rings, Phosphate Groups, or Halogen Atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Testosterone - Wikipedia [en.wikipedia.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Androgen - Wikipedia [en.wikipedia.org]

- 6. Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Androsterone - Wikipedia [en.wikipedia.org]

- 8. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies | MDPI [mdpi.com]

- 9. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 11. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship study of androstene steroids with respect to local anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. Relative binding affinity of this compound and C-19-nor-androstane-steroids for the estradiol-receptor in human myometrial and mammary cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships of new A,D-ring modified steroids as aromatase inhibitors: design, synthesis, and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Heterocyclic this compound derivatives targeting hormone-related cancers: Synthesis, bioactivity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel alkylaminoethyl derivatives of this compound 3-oximes as anticancer candidates: synthesis and evaluation of cytotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery and development of steroidal enzyme inhibitors as anti-cancer drugs: state-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel alkylaminoethyl derivatives of this compound 3-oximes as anticancer candidates: synthesis and evaluation of cytotoxic effects - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07613B [pubs.rsc.org]

- 20. Redirecting [linkinghub.elsevier.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

- 25. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Identification of Candidate Reference Chemicals for in vitro Steroidogenesis Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. tools.thermofisher.com [tools.thermofisher.com]

The Dawn of Androstane: A Technical Guide to the Discovery and History of Androstane-Based Steroids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical milestones in the field of androstane-based steroids. From their initial isolation to their groundbreaking synthesis, this document provides a comprehensive overview of the scientific journey that laid the foundation for our modern understanding of androgens and their derivatives. Detailed experimental protocols, quantitative biological data, and visualized signaling pathways are presented to offer a thorough resource for professionals in research and drug development.

A Historical Overview: The Unraveling of Androgen Chemistry

The story of this compound-based steroids is a chronicle of meticulous scientific investigation, rivalry, and collaboration that defined a significant era in organic chemistry and endocrinology. The early 20th century witnessed a fervent quest to isolate and identify the substances responsible for male sexual characteristics, a pursuit that culminated in the elucidation of the this compound core structure.

The Isolation of Androsterone:

A pivotal moment arrived in 1931 when German chemist Adolf Butenandt and his colleague Kurt Tscherning successfully isolated a crystalline male sex hormone from a staggering 17,000 liters of male urine.[1][2] This arduous process yielded a mere 50 milligrams of the crystalline substance, which Butenandt named androsterone.[1][2] His work demonstrated that its chemical formula was remarkably similar to that of the female hormone estrone, which he had isolated two years prior, suggesting a common steroidal backbone.[1][3][4] This discovery was a monumental step forward, providing the first tangible evidence of a specific chemical entity responsible for androgenic effects. For this and his work on other sex hormones, Butenandt was awarded the Nobel Prize in Chemistry in 1939, an honor he shared with Leopold Ruzicka.[5]

The Synthesis of Testosterone:

While Butenandt's work focused on isolation, Croatian-Swiss chemist Leopold Ruzicka was pioneering the field of organic synthesis. His groundbreaking research on terpenes and higher polymethylenes provided the essential framework for synthesizing complex organic molecules.[6][7] In 1934, Ruzicka achieved the first chemical synthesis of androsterone, confirming its structure.[7][8] This feat was quickly followed by an even more significant achievement. In 1935, working independently, both Butenandt's and Ruzicka's laboratories announced the synthesis of the significantly more potent male sex hormone, testosterone.[6][9] Ruzicka's team synthesized testosterone from cholesterol, a landmark achievement that not only confirmed its structure but also opened the door for the large-scale production of this vital hormone.[6][9] This breakthrough was instrumental in the development of hormone therapies and laid the groundwork for the synthesis of a vast array of other pharmaceutically important steroids.[6]

These pioneering efforts in isolation, structure elucidation, and synthesis marked the birth of the steroid pharmaceutical industry and ushered in a new era of understanding the profound physiological roles of this compound-based steroids.

Core this compound-Based Steroids: A Quantitative Comparison

The biological activity of this compound-based steroids is a key determinant of their therapeutic potential. The following tables summarize quantitative data on the receptor binding affinity and the anabolic and androgenic activities of several key this compound derivatives, providing a basis for comparative analysis.

Table 1: Androgen Receptor (AR) Relative Binding Affinity (RBA)

| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (R1881) |

| Methyltrienolone (R1881) | 100 |

| Dihydrotestosterone (DHT) | 100 |

| Testosterone | 50 |

| Androsterone | 10 |

| Epiandrosterone | 5 |

Data compiled from various sources. RBA is a relative measure and can vary depending on the assay conditions.

Table 2: Anabolic and Androgenic Activity of Selected this compound Derivatives

| Compound | Anabolic Activity (relative to Testosterone) | Androgenic Activity (relative to Testosterone) | Anabolic/Androgenic Ratio |

| Testosterone | 100 | 100 | 1 |

| Dihydrotestosterone (DHT) | 100 | 200-300 | ~0.3-0.5 |

| Androsterone | ~15 | ~15 | ~1 |

| Nandrolone (19-nortestosterone) | 125 | 37 | 3.4 |

| Oxandrolone | 322-630 | 24 | 13.4-26.3 |

| Stanozolol | 320 | 30 | 10.7 |

Anabolic and androgenic activities are often assessed using the levator ani muscle weight and ventral prostate/seminal vesicle weight in castrated rats, respectively. These values are comparative and can vary between studies.

Key Experimental Protocols of the Era

The groundbreaking discoveries of Butenandt and Ruzicka were the result of meticulous and often laborious experimental work. While the original publications provide the foundational information, this section outlines the general methodologies employed in these historic experiments, reflecting the techniques available in the 1930s.

Isolation of Androsterone from Male Urine (Adapted from Butenandt, 1931)

This protocol provides a conceptual workflow based on the available historical descriptions of Butenandt's isolation of androsterone.

Objective: To isolate the crystalline androgenic substance from a large volume of male urine.

Methodology Workflow:

Caption: Workflow for the isolation of androsterone.

Detailed Steps:

-

Collection and Hydrolysis: A vast quantity of male urine was collected. The urine was acidified, typically with hydrochloric acid, and heated to hydrolyze the water-soluble glucuronide and sulfate conjugates of the steroids, liberating the free steroid hormones.

-

Solvent Extraction: The acidified urine was then repeatedly extracted with an organic solvent immiscible with water, such as chloroform or diethyl ether. The steroid hormones, being lipophilic, would partition into the organic layer.

-

Purification of the Extract: The organic extract was washed with a basic solution, like sodium hydroxide, to remove acidic compounds, including phenols (such as estrone). The extract was then washed with water to remove any remaining base and salts.

-

Concentration and Initial Fractionation: The organic solvent was evaporated to yield a crude, oily residue. This residue was then subjected to fractional distillation or sublimation under reduced pressure to separate compounds based on their volatility.

-

Crystallization: The fraction containing the androgenic activity was further purified by repeated recrystallization from various solvents. This process involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the steroid decreases, and it crystallizes out, leaving impurities behind in the solvent.

-

Characterization: The final crystalline product was characterized by its melting point, elemental analysis (to determine the chemical formula), and biological activity (e.g., the capon comb growth test).

Synthesis of Testosterone from Cholesterol (Adapted from Ruzicka, 1935)

This protocol outlines the general synthetic strategy employed by Ruzicka's group to convert cholesterol into testosterone.

Objective: To chemically synthesize testosterone from a readily available sterol precursor, cholesterol.

Methodology Workflow:

Caption: Synthetic pathway from cholesterol to testosterone.

Detailed Steps:

-

Side-Chain Degradation of Cholesterol: The long hydrocarbon side chain at the C-17 position of cholesterol was removed through a series of chemical reactions, primarily involving oxidation. This was a critical and challenging step in early steroid synthesis.

-

Formation of Androstenolone (DHEA): The degradation of the cholesterol side chain yielded androstenolone, more commonly known as dehydroepiandrosterone (DHEA). DHEA possesses the core this compound skeleton with a ketone at C-17 and a hydroxyl group at C-3.

-

Protection of the 3-Hydroxyl Group: To selectively modify the C-17 position, the more reactive 3-hydroxyl group was often protected by converting it into an ester, such as an acetate.

-

Reduction of the 17-Keto Group: The ketone group at C-17 was then reduced to a hydroxyl group using a reducing agent.

-

Deprotection of the 3-Hydroxyl Group: The protecting group at the 3-position was removed to regenerate the hydroxyl group.

-

Oppenauer Oxidation: This key final step involved the selective oxidation of the 3-hydroxyl group to a ketone. Crucially, this reaction also caused the migration of the double bond from the C5-C6 position to the C4-C5 position, creating the α,β-unsaturated ketone system characteristic of testosterone.

Signaling Pathways of this compound-Based Steroids

This compound-based steroids exert their profound biological effects primarily through interaction with specific intracellular receptors, which then act as ligand-activated transcription factors. The two most well-characterized receptors in this context are the Androgen Receptor (AR) and the Constitutive this compound Receptor (CAR).

The Androgen Receptor (AR) Signaling Pathway

The AR is the primary mediator of the anabolic and androgenic effects of testosterone and its more potent metabolite, dihydrotestosterone (DHT).

Caption: Androgen Receptor (AR) signaling pathway.

Description of the AR Signaling Pathway:

-

Ligand Binding: In target tissues, testosterone can either bind directly to the AR or be converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase.

-

Receptor Activation: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). The binding of an androgen (testosterone or DHT) induces a conformational change in the AR, causing the dissociation of the HSPs.

-

Nuclear Translocation and Dimerization: The activated AR-ligand complex translocates into the nucleus and forms a homodimer with another activated AR-ligand complex.

-

DNA Binding and Gene Transcription: The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Recruitment of Co-regulators and Transcription: Upon binding to DNA, the AR dimer recruits co-activator or co-repressor proteins, which in turn modulate the transcription of androgen-responsive genes, leading to the synthesis of proteins that mediate the physiological effects of androgens.

The Constitutive this compound Receptor (CAR) Signaling Pathway

CAR is a nuclear receptor primarily expressed in the liver and is a key regulator of xenobiotic and endobiotic metabolism. It can be activated by a variety of compounds, including some this compound metabolites.

Caption: Constitutive this compound Receptor (CAR) signaling.

Description of the CAR Signaling Pathway:

-

Activation: In its basal state, CAR is located in the cytoplasm in an inactive complex. It can be activated by two main mechanisms: direct binding of a ligand or through indirect activation by signaling pathways initiated by compounds like phenobarbital. This activation often involves dephosphorylation of the CAR protein.

-

Nuclear Translocation: Upon activation, CAR translocates to the nucleus.

-

Heterodimerization: In the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding and Gene Transcription: The CAR-RXR heterodimer binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREMs) located in the regulatory regions of target genes.

-

Regulation of Metabolism: This binding event leads to the increased transcription of genes encoding various drug-metabolizing enzymes (e.g., cytochrome P450 enzymes like CYP2B6 and CYP3A4) and transporters, thereby playing a crucial role in the detoxification and clearance of a wide range of substances.

Conclusion

The discovery and synthesis of this compound-based steroids in the early 20th century represent a landmark achievement in the history of science. The pioneering work of Adolf Butenandt and Leopold Ruzicka not only unraveled the chemical basis of masculinity but also laid the cornerstone for the modern pharmaceutical industry. The ability to isolate, identify, and synthesize these potent molecules has led to profound advancements in medicine, from hormone replacement therapies to the development of novel anabolic and anti-cancer agents. The intricate signaling pathways through which these steroids exert their effects continue to be an active area of research, offering new avenues for therapeutic intervention. This guide serves as a testament to the enduring legacy of these early discoveries and provides a foundational resource for the scientists and researchers who continue to build upon this remarkable scientific heritage.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. Relative binding affinity of this compound and C-19-nor-androstane-steroids for the estradiol-receptor in human myometrial and mammary cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. portlandpress.com [portlandpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Adolf Butenandt | Biography, Nobel Prize, & Facts | Britannica [britannica.com]

The Core of Androstanes: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstane compounds, a class of steroids built upon the cyclopentanoperhydrophenanthrene nucleus, are pivotal in numerous biological processes and hold significant therapeutic potential. From their role as endogenous hormones in vertebrates to their presence as complex secondary metabolites in plants and fungi, the structural diversity of androstanes offers a rich landscape for drug discovery and development. This technical guide provides an in-depth exploration of the natural sources of this compound compounds and the detailed methodologies for their isolation and purification. Furthermore, it delves into the key signaling pathways modulated by these compounds, offering a comprehensive resource for researchers in pharmacology, natural product chemistry, and drug development.

Natural Sources of this compound Compounds

This compound compounds are biosynthesized across a wide range of organisms, from mammals to marine invertebrates and terrestrial plants. Understanding these natural reservoirs is the first step in harnessing their potential.

Animal Sources

In vertebrates, this compound compounds are primarily known as androgens, the male sex hormones. They are synthesized in the testes, ovaries, and adrenal glands from cholesterol.[1] Key androgens include testosterone, dihydrotestosterone (DHT), androstenedione, and dehydroepiandrosterone (DHEA).[1] The concentration of these steroids varies significantly between tissues.

Table 1: Concentration of Endogenous this compound Compounds in Bovine Tissues

| Compound | Tissue | Animal | Concentration (ng/g) | Citation |

| Testosterone | Fat | Bull | >10 | [1] |

| Testosterone | Kidney | Bull | 2.8 | [1] |

| Testosterone | Liver | Bull | 0.75 | [1] |

| Testosterone | Muscle | Bull | 0.29 - 0.78 | [1] |

| Testosterone | Fat | Heifer | 0.178 - 0.340 | [1] |

| Testosterone | Kidney | Heifer | 0.256 - 0.685 | [1] |

| Testosterone | Liver | Heifer | 0.039 - 0.193 | [1] |

| Testosterone | Muscle | Heifer | 0.016 - 0.092 | [1] |

| Androstenedione | Fat | Calves, Bulls, Heifers | Higher than in muscle | [2] |

| Androstenedione | Muscle | Calves, Bulls, Heifers | Lower than in fat | [2] |

Plant Sources

Plants are a rich source of a diverse array of steroids, including compounds with an this compound skeleton. These are often referred to as phytosteroids or, in some cases, vertebrate-type steroids due to their structural similarity to animal hormones.[2] A notable class of plant-derived this compound-type compounds are the withanolides, steroidal lactones found predominantly in the Solanaceae family.[3]

-

Withania somnifera (Ashwagandha): This plant is a well-known source of numerous withanolides, such as withaferin A and withanolide A, which are primarily found in the leaves and roots.[4][5]

-

Physalis peruviana (Cape Gooseberry): This plant produces a unique subclass of withanolides with a truncated this compound backbone, named irinans.[6]

Table 2: Yield of this compound-Type Withanolides from Plant Sources

| Compound | Plant Source | Plant Part | Extraction Method | Yield | Citation |

| Withaferin A | Withania somnifera | Leaves | Methanol:Water (80:20) Reflux | 150 mg from 200g (0.075%) | [5] |

| Irinans (e.g., Irinan A) | Physalis peruviana | Whole Plant | H2O/MeOH (3:1) followed by fractionation | Not explicitly quantified, but 4β-hydroxywithanolide E was the major compound (50 mg from 140g) | [6] |

| Physaperuvin K | Physalis peruviana | Fruit | Methanol Extraction | 18 mg from 3.0 kg (0.0006%) | [7] |

| Physalolactone | Physalis peruviana | Aerial Parts | Methanol Extraction | Not explicitly quantified | [8] |

Fungal and Microbial Sources

Fungi and other microorganisms are valuable sources of enzymes that can perform highly specific and efficient transformations of steroid skeletons. This process, known as biotransformation, can be used to produce novel this compound derivatives, such as steroidal lactones, from readily available steroid precursors.[9] Filamentous fungi, in particular, are known for their ability to carry out Baeyer-Villiger oxidation of this compound ketones to yield testololactone and other related compounds.[9][10]

Table 3: Fungal Biotransformation of this compound Precursors

| Substrate | Fungal Strain | Major Product | Yield | Citation |

| Androstenedione | Penicillium vinaceum AM110 | Testololactone | 95% conversion in 48h | [11] |

| Progesterone | Fusarium solani 14-2 | Testololactone | 8.682 g/L | [12] |

| Androst-4-ene-3,17-dione | Fusarium solani BH1031 | Testololactone | Not explicitly quantified | [10] |

| Androstenedione | Aspergillus nidulans (engineered) | Testosterone | ~1 g/L from 1 g/L AD | [13] |

Marine Sources

The marine environment is a vast and largely untapped resource for novel bioactive compounds, including unique steroids. Marine organisms such as sponges, corals, and algae produce a variety of steroidal structures, some of which possess the this compound core. These compounds often exhibit significant biological activities, including cytotoxic effects against cancer cell lines.

Isolation and Purification of this compound Compounds

The successful isolation of this compound compounds from their natural sources is a critical step in their study and development. The choice of methodology depends on the source material, the chemical properties of the target compound, and the desired scale of purification.

Experimental Workflow for Isolation

A general workflow for the isolation of this compound compounds from a natural source involves extraction, fractionation, and purification.

Detailed Experimental Protocols

This protocol is suitable for the exhaustive extraction of moderately polar to nonpolar steroids from dried and powdered plant material.

Materials:

-

Dried and finely ground plant material (e.g., leaves, roots)

-

Soxhlet apparatus (extractor, condenser, round-bottom flask)

-

Heating mantle

-

Extraction thimble (cellulose)

-

Extraction solvent (e.g., n-hexane, petroleum ether, ethanol)[14][15]

-

Rotary evaporator

Procedure:

-

Sample Preparation: Accurately weigh the dried, powdered plant material and place it into an extraction thimble.[16]

-

Apparatus Assembly: Place the thimble inside the Soxhlet extractor. Fill the round-bottom flask to approximately two-thirds of its volume with the chosen extraction solvent. Assemble the Soxhlet apparatus with the condenser on top and place it on the heating mantle.[16]

-

Extraction: Heat the solvent to a gentle boil. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the plant material.[16]

-

Siphoning: Once the solvent level in the extractor reaches the top of the siphon arm, the solvent containing the extracted compounds will be siphoned back into the round-bottom flask.[16]

-

Cycling: Allow the extraction to proceed for a sufficient number of cycles (typically 6-24 hours), or until the solvent in the siphon tube runs clear.

-

Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the crude extract using a rotary evaporator to remove the solvent. The resulting crude extract can then be further purified.

This protocol describes the separation of steroids from a crude extract based on their polarity using silica gel column chromatography.

Materials:

-

Crude steroid extract

-

Silica gel (for column chromatography, e.g., 230-400 mesh)

-

Glass chromatography column

-

Cotton or glass wool

-

Elution solvents (e.g., a gradient of n-hexane and ethyl acetate)[15]

-

Collection tubes or flasks

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Visualizing agent for TLC (e.g., anisaldehyde-sulfuric acid spray)

Procedure:

-

Column Packing: Securely plug the bottom of the chromatography column with a small piece of cotton or glass wool. Fill the column with a slurry of silica gel in the initial, least polar elution solvent. Allow the silica gel to settle, ensuring a uniform and air-bubble-free packing. Drain the excess solvent until the solvent level is just above the silica gel bed.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial elution solvent. Carefully load the sample solution onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the chosen solvent system. Start with a nonpolar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.[15]

-

Fraction Collection: Collect the eluate in a series of labeled tubes or flasks.

-

Monitoring the Separation: Monitor the separation by periodically analyzing the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots using a suitable reagent.

-

Pooling and Concentration: Combine the fractions that contain the desired pure compound, as determined by TLC analysis. Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound compound.

This protocol provides an example of a reversed-phase HPLC method for the purification of withanolides.

Instrumentation:

-

Preparative or semi-preparative HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm)

Mobile Phase:

-

Solvent A: Water with 0.1% acetic acid

-

Solvent B: Methanol with 0.1% acetic acid

Procedure:

-

Sample Preparation: Dissolve the partially purified withanolide fraction in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

-

Gradient Elution: Equilibrate the column with the initial mobile phase composition (e.g., 60% Solvent A, 40% Solvent B). After injecting the sample, run a linear gradient to increase the concentration of Solvent B over a set time (e.g., to 100% Solvent B over 60 minutes) at a constant flow rate (e.g., 2-4 mL/min).[17]

-

Detection and Fraction Collection: Monitor the elution of compounds using a UV detector at a suitable wavelength (e.g., 228 nm for withanolides). Collect the fractions corresponding to the peaks of interest.

-

Purity Analysis and Concentration: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent under vacuum to obtain the purified withanolide.

Signaling Pathways of this compound Compounds

This compound compounds, particularly androgens, exert their biological effects by modulating specific intracellular signaling pathways. The canonical pathway involves the androgen receptor (AR), a ligand-activated transcription factor. However, non-genomic pathways involving rapid activation of kinase cascades are also crucial.

Canonical Androgen Receptor (AR) Signaling Pathway

The classical mechanism of androgen action involves the binding of androgens to the AR in the cytoplasm, followed by translocation to the nucleus and regulation of gene expression.

In this pathway, androgens like testosterone (T) or its more potent metabolite, 5α-dihydrotestosterone (DHT), diffuse into the cell and bind to the AR, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[18] Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs.[19] The activated AR then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[19] The AR dimer then recruits co-activators and the basal transcription machinery to regulate the expression of genes involved in cell growth, proliferation, and differentiation.[19]

Non-Genomic Androgen Signaling: Crosstalk with Kinase Pathways

Androgens can also elicit rapid cellular responses that are independent of gene transcription. These non-genomic effects are often mediated by membrane-associated ARs that activate intracellular kinase signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.[3][4]

Upon androgen binding to a membrane-associated AR, a signaling cascade is initiated, often involving the activation of Src kinase.[20] This leads to the activation of the small GTPase Ras, which in turn activates a kinase cascade consisting of Raf, MEK, and finally ERK.[20][21] Activated ERK can then phosphorylate various downstream targets, including transcription factors, to regulate cellular processes like proliferation and survival.[3]

Similar to the MAPK/ERK pathway, androgen binding to a membrane AR can lead to the activation of PI3K.[20] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating kinases such as PDK1, which in turn phosphorylates and activates Akt.[4] Activated Akt then phosphorylates a variety of downstream targets to promote cell survival, growth, and proliferation.[22] There is significant crosstalk between the AR and PI3K/Akt pathways, with each pathway capable of influencing the activity of the other.[4][23]

Conclusion

The diverse natural sources of this compound compounds, from endogenous hormones in animals to complex withanolides in plants and biotransformation products from fungi, provide a rich and varied chemical space for scientific exploration. The successful isolation and purification of these compounds, guided by the detailed protocols outlined in this guide, are fundamental to unlocking their therapeutic potential. A thorough understanding of the intricate signaling pathways through which androstanes exert their effects, including both genomic and non-genomic mechanisms, is essential for the rational design and development of novel therapeutics. This technical guide serves as a foundational resource for researchers dedicated to advancing our knowledge and application of this important class of natural products.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Physiological levels of androstenedione and testosterone in some edible tissues from calves, bulls and heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Androgens activate mitogen-activated protein kinase signaling: role in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Extraction and Isolation of Withaferin a ( Steroidal Lactone) from Withania Somnifera Leafs and it’s TLC and HPLC Analysis. – Oriental Journal of Chemistry [orientjchem.org]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. Biologically active withanolides from Physalis peruviana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microbial Modifications of this compound and Androstene Steroids by Penicillium vinaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biotransformation of androst-4-ene-3,17-dione by three fungal species Fusarium solani BH1031, Aspergillus awamori MH18 and Mucor circinelloides W12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microbial Modifications of this compound and Androstene Steroids by Penicillium vinaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. hielscher.com [hielscher.com]

- 17. staff.cimap.res.in [staff.cimap.res.in]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. abeomics.com [abeomics.com]

- 21. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 22. Crosstalking between Androgen and PI3K/AKT Signaling Pathways in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Androstane: The Core Scaffold of Androgenic Hormones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Androstane, a C19 steroid, forms the fundamental backbone of all androgenic hormones.[1] This saturated tetracyclic hydrocarbon, with its characteristic four-ring structure, provides the essential framework from which a diverse array of androgens are derived, playing critical roles in male sexual development, muscle growth, and various metabolic processes.[1] This technical guide provides a comprehensive overview of this compound's role as the parent structure for androgens, delving into its stereochemistry, the biosynthesis of its hormonal derivatives, their mechanism of action, and the experimental methodologies used to study them.

This compound itself is a C19 steroidal hydrocarbon featuring a gonane core.[2] It exists as two primary isomers, 5α-androstane and 5β-androstane, which differ in the stereochemical configuration at the junction of the A and B rings.[1] This seemingly subtle difference has profound implications for the biological activity of its derivatives. The 5α-isomers, such as the potent androgen dihydrotestosterone (DHT), generally exhibit higher affinity for the androgen receptor.[2][3]

Physicochemical Properties of this compound and Key Derivatives

The physicochemical properties of this compound and its derivatives are crucial for their biological function, influencing their transport, metabolism, and interaction with the androgen receptor.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | LogP |

| 5α-Androstane | C₁₉H₃₂ | 260.46 | 48-50 | 7.6 |

| Androsterone | C₁₉H₃₀O₂ | 290.44 | 185 | 3.69 |

| Androstenedione | C₁₉H₂₆O₂ | 286.41 | 170-171 | 2.7 |

Data sourced from PubChem and other chemical databases.[4][5][6]

Biosynthesis of Androgens from the this compound Core

Androgens are not synthesized de novo. Instead, they are produced from cholesterol through a series of enzymatic reactions that modify the cholesterol backbone to ultimately yield the this compound core and its various functionalized derivatives. This intricate process primarily occurs in the testes, ovaries, and adrenal glands.[7]

The biosynthesis of androgens can be broadly categorized into the "classic" or "frontdoor" pathway and an alternative "backdoor" pathway. The classic pathway involves the conversion of cholesterol to pregnenolone, which is then metabolized to dehydroepiandrosterone (DHEA) and androstenedione. Androstenedione is a key intermediate that can be converted to testosterone.[8]

Key Enzymes in Androgen Biosynthesis:

-

P450scc (Cholesterol side-chain cleavage enzyme): Initiates the pathway by converting cholesterol to pregnenolone.[8]

-

3β-hydroxysteroid dehydrogenase (3β-HSD): Converts Δ⁵-steroids to Δ⁴-steroids, a crucial step in the formation of progesterone and androstenedione.[7]

-

CYP17A1 (17α-hydroxylase/17,20-lyase): A bifunctional enzyme that first hydroxylates pregnenolone and progesterone at the 17α position and then cleaves the C17-20 bond to produce DHEA and androstenedione, respectively. The 17,20-lyase activity is a critical control point in androgen synthesis.[7][9]

-

17β-hydroxysteroid dehydrogenase (17β-HSD): A family of enzymes that catalyze the interconversion of 17-keto and 17β-hydroxy steroids. For instance, 17β-HSD type 3 is primarily responsible for the conversion of androstenedione to testosterone in the testes.[10][11][12][13]

-

5α-reductase: Converts testosterone to the more potent androgen, dihydrotestosterone (DHT), in target tissues.[2]

The regulation of these enzymes is complex, involving feedback mechanisms and hormonal control, primarily by luteinizing hormone (LH) from the pituitary gland.[14]

Androgen Biosynthesis Pathway

References

- 1. grokipedia.com [grokipedia.com]

- 2. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Relative binding affinity of this compound and C-19-nor-androstane-steroids for the estradiol-receptor in human myometrial and mammary cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5alpha-Androstane | C19H32 | CID 94144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Androsterone | C19H30O2 | CID 5879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Androstenedione | C19H26O2 | CID 6128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Adrenal androgens and androgen precursors: definition, synthesis, regulation and physiologic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Disorder of androgen biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Physiological and biochemical aspects of 17β-hydroxysteroid dehydrogenase type 2 and 3 [edoc.unibas.ch]

- 11. jme.bioscientifica.com [jme.bioscientifica.com]

- 12. Mechanisms of androgen production in male pseudohermaphroditism due to 17 beta-hydroxysteroid dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. Regulation of androgen biosynthesis - A short review and preliminary results from the hyperandrogenic starvation NCI-H295R cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of Androstane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstane derivatives, a class of C19 steroids, are pivotal in human physiology, playing crucial roles in the development and maintenance of male characteristics, and serving as precursors for estrogens. The biosynthesis of these potent signaling molecules is a complex, multi-step process originating from cholesterol, primarily occurring in the adrenal glands and gonads. This intricate network of enzymatic reactions is tightly regulated, and its dysregulation is implicated in numerous pathologies, including congenital adrenal hyperplasia, polycystic ovary syndrome (PCOS), and hormone-dependent cancers such as prostate and breast cancer. This guide provides an in-depth overview of the core biosynthetic pathways leading to this compound derivatives, with a focus on the key enzymes, intermediates, and regulatory mechanisms. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of steroidogenesis and its pharmacological modulation.

Core Biosynthetic Pathways

The synthesis of this compound derivatives from cholesterol proceeds through a series of enzymatic modifications that can be broadly categorized into two main pathways: the "classic" or "Δ⁵" and "Δ⁴" pathways, and the more recently elucidated "backdoor" pathway.

The Classic Androgen Biosynthesis Pathway

The classic pathway is the primary route for the production of testosterone and its potent metabolite, dihydrotestosterone (DHT). This pathway begins with the transport of cholesterol into the mitochondria, a rate-limiting step facilitated by the Steroidogenic Acute Regulatory (StAR) protein.

The initial steps of steroidogenesis, common to all steroid hormones, involve the conversion of cholesterol to pregnenolone.

-

Cholesterol → Pregnenolone: This conversion is catalyzed by the cholesterol side-chain cleavage enzyme, CYP11A1 (also known as P450scc), located in the inner mitochondrial membrane.

From pregnenolone, the pathway can proceed via two main branches, the Δ⁵ and Δ⁴ pathways, which are defined by the isomerization state of the steroid A-ring.

Δ⁵ Pathway:

-

Pregnenolone → 17α-Hydroxypregnenolone: The enzyme CYP17A1 (17α-hydroxylase/17,20-lyase) hydroxylates pregnenolone at the 17α position.

-

17α-Hydroxypregnenolone → Dehydroepiandrosterone (DHEA): The 17,20-lyase activity of CYP17A1 then cleaves the C17-20 bond to produce DHEA, a key C19 steroid precursor.

-

DHEA → Androstenediol: DHEA can be converted to androstenediol by 17β-hydroxysteroid dehydrogenase (HSD17B) .

-

DHEA → Androstenedione: Alternatively, DHEA is converted to androstenedione by 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (HSD3B2) .

Δ⁴ Pathway:

-

Pregnenolone → Progesterone: HSD3B2 converts pregnenolone to progesterone.

-

Progesterone → 17α-Hydroxyprogesterone: The 17α-hydroxylase activity of CYP17A1 converts progesterone to 17α-hydroxyprogesterone.

-

17α-Hydroxyprogesterone → Androstenedione: The 17,20-lyase activity of CYP17A1 then produces androstenedione.

Final Steps of Testosterone and DHT Synthesis:

-

Androstenedione → Testosterone: HSD17B3 and AKR1C3 (also known as HSD17B5) are the primary enzymes responsible for the reduction of androstenedione to testosterone.

-

Testosterone → Dihydrotestosterone (DHT): In target tissues such as the prostate, skin, and hair follicles, testosterone is irreversibly converted to the more potent androgen, DHT, by the action of 5α-reductase (SRD5A1 and SRD5A2) .

The Backdoor Pathway

Recent research has highlighted an alternative "backdoor" pathway for DHT synthesis that bypasses testosterone as an intermediate. This pathway is particularly relevant in fetal development and in certain pathological conditions. The backdoor pathway diverges from the classic pathway at the level of 17α-hydroxyprogesterone.

-

17α-Hydroxyprogesterone → 17α-Hydroxy-dihydroprogesterone: SRD5A1 reduces 17α-hydroxyprogesterone.

-

17α-Hydroxy-dihydroprogesterone → Androsterone: This intermediate is then converted to androsterone. Androsterone is a primary circulating backdoor androgen.

-

Androsterone → Androstanediol: AKR1C3 reduces androsterone to androstanediol.

-

Androstanediol → Dihydrotestosterone (DHT): Finally, androstanediol is oxidized to DHT.

Quantitative Data on Key Enzymes

The efficiency of each enzymatic step in the this compound biosynthesis pathway is determined by the kinetic parameters of the respective enzymes, primarily the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). These parameters are crucial for understanding the flux through the pathway and for the development of targeted enzyme inhibitors.

| Enzyme | Substrate | Product | Kₘ (µM) | Vₘₐₓ (turnover rate) | Tissue/Cell Type |

| CYP11A1 | Cholesterol | Pregnenolone | Data not available | Data not available | Adrenal, Gonads |

| CYP17A1 | Pregnenolone | 17α-OH-Pregnenolone | Data not available | Data not available | Adrenal, Gonads |

| 17α-OH-Pregnenolone | DHEA | Data not available | Data not available | Adrenal, Gonads | |

| Progesterone | 17α-OH-Progesterone | Data not available | Data not available | Adrenal, Gonads | |

| 17α-OH-Progesterone | Androstenedione | Data not available | Data not available | Adrenal, Gonads | |

| HSD3B2 | Pregnenolone | Progesterone | Data not available | Data not available | Adrenal, Gonads |

| DHEA | Androstenedione | Data not available | Data not available | Adrenal, Gonads | |

| HSD17B3 | Androstenedione | Testosterone | Data not available | Data not available | Testis |

| AKR1C3 | Androstenedione | Testosterone | Data not available | Data not available | Adrenal, Prostate |

| SRD5A1 | Testosterone | DHT | Data not available | Data not available | Skin, Prostate |

| SRD5A2 | Testosterone | DHT | Data not available | Data not available | Prostate |

Note: Specific, comparable quantitative data for enzyme kinetics under standardized conditions are highly variable in the literature and depend on the experimental system (e.g., recombinant enzyme vs. tissue homogenate, substrate presentation). Researchers are encouraged to consult primary literature for specific experimental contexts.

Experimental Protocols

The study of this compound biosynthesis relies on a variety of experimental techniques to quantify steroid hormones and to measure the activity of steroidogenic enzymes.

Quantification of this compound Derivatives

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for the accurate and sensitive quantification of steroid hormones in biological matrices such as serum, plasma, and tissue homogenates.

-

Sample Preparation:

-

Liquid-Liquid Extraction: Steroids are extracted from the aqueous biological matrix using an organic solvent (e.g., methyl tert-butyl ether, diethyl ether).

-

Solid-Phase Extraction (SPE): Alternatively, SPE cartridges can be used for sample cleanup and concentration.

-

Derivatization: To improve ionization efficiency and chromatographic separation, steroids can be derivatized.

-

-

Chromatographic Separation:

-

A C18 reversed-phase column is typically used for the separation of this compound derivatives.

-

A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol, acetonitrile) with a modifier (e.g., formic acid, ammonium fluoride) is employed.

-

-

Mass Spectrometric Detection:

-

Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and its corresponding stable isotope-labeled internal standard are monitored for high specificity and accurate quantification.

-

Enzyme Activity Assays

In Vitro Assays with Recombinant Enzymes or Cellular Fractions:

-

General Principle: The activity of a specific steroidogenic enzyme is determined by incubating a source of the enzyme (e.g., recombinant protein, microsomes from cells or tissues) with a specific substrate and necessary cofactors (e.g., NADPH for reductases, O₂ and a P450 reductase for CYPs). The formation of the product is then measured over time.

-

CYP17A1 Activity Assay:

-

Enzyme Source: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase (POR) and cytochrome b5 in a suitable expression system (e.g., E. coli, insect cells).

-

Substrate: Radiolabeled ([³H] or [¹⁴C]) pregnenolone or progesterone.

-

Reaction: The enzyme, substrate, and NADPH are incubated in a suitable buffer at 37°C.

-

Product Analysis: The reaction is stopped, and the steroids are extracted. The substrate and products (17α-hydroxypregnenolone/progesterone and DHEA/androstenedione) are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by scintillation counting.

-

-

HSD3B2 Activity Assay:

-

Enzyme Source: Microsomal fractions from tissues or cells expressing HSD3B2.

-

Substrate: Pregnenolone or DHEA.

-

Cofactor: NAD⁺.

-

Detection: The conversion of NAD⁺ to NADH can be monitored spectrophotometrically at 340 nm. Alternatively, the steroid products can be quantified by LC-MS/MS.

-

-

AKR1C3 Activity Assay:

-

Enzyme Source: Recombinant AKR1C3 or cytosolic fractions.

-

Substrate: Androstenedione.

-

Cofactor: NADPH.

-

Detection: The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.

-

-

SRD5A1/2 Activity Assay:

-

Enzyme Source: Microsomal fractions from cells or tissues expressing SRD5A1 or SRD5A2.

-

Substrate: Testosterone.

-

Cofactor: NADPH.

-

Detection: The product, DHT, is quantified by LC-MS/MS.

-

Cell-Based Steroidogenesis Assays:

-

H295R Cell Line: The human adrenocortical carcinoma cell line H295R is a widely used in vitro model as it expresses all the key enzymes required for steroidogenesis.

-

Protocol Outline:

-

H295R cells are cultured in appropriate media.

-

Cells are treated with test compounds (e.g., potential inhibitors or inducers of steroidogenesis).

-

After an incubation period, the cell culture medium is collected.

-

The concentrations of various steroid hormones (e.g., progesterone, androstenedione, testosterone, cortisol, estradiol) in the medium are quantified by LC-MS/MS or immunoassays.

-

Cell viability is assessed to control for cytotoxicity of the test compounds.

-

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Core pathways of this compound derivative biosynthesis.

Experimental Workflows

Caption: Workflow for steroid quantification by LC-MS/MS.

Caption: General workflow for in vitro enzyme activity assays.

Conclusion

The biosynthesis of this compound derivatives is a fundamental process with far-reaching implications for human health and disease. A thorough understanding of the enzymes, intermediates, and regulatory networks involved is essential for the development of novel therapeutic strategies targeting a range of endocrine disorders. This guide has provided a comprehensive overview of the core biosynthetic pathways, methodologies for their study, and a framework for the quantitative analysis of these complex systems. Continued research in this area will undoubtedly uncover further intricacies of steroidogenesis, paving the way for more precise and effective pharmacological interventions.

The Androstane Scaffold: A Technical Guide to Structure-Activity Relationships of Simple Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androstane skeleton, a C19 steroid, serves as a fundamental scaffold for a multitude of biologically active molecules, most notably androgens like testosterone and dihydrotestosterone. The rigid, four-ring structure of this compound provides a versatile platform for chemical modifications, leading to a diverse array of derivatives with a wide spectrum of pharmacological activities. These activities range from potent anticancer and anti-inflammatory effects to the specific inhibition of key enzymes involved in steroid metabolism. Understanding the structure-activity relationships (SAR) of simple this compound derivatives is paramount for the rational design of novel therapeutics with enhanced potency and selectivity. This technical guide provides an in-depth analysis of the SAR of simple this compound derivatives, focusing on their anticancer properties and their roles as inhibitors of crucial enzymes such as aromatase and 5α-reductase. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this area.

I. Anticancer Activity of this compound Derivatives

The antiproliferative activity of this compound derivatives has been a significant area of investigation, with many compounds demonstrating potent cytotoxicity against various cancer cell lines. Modifications at different positions of the this compound nucleus, particularly at C-3, C-16, and C-17, have been shown to profoundly influence their anticancer efficacy.

Structure-Activity Relationship Insights

Substitutions on the A- and D-rings of the this compound core have been shown to significantly impact cytotoxic activity. For instance, the introduction of heterocyclic moieties or alkylaminoethyl side chains can enhance the antiproliferative effects of the parent compound.[1] Studies have shown that certain O-alkylated oxyimino androst-4-ene derivatives exhibit strong activity against malignant melanoma (G-361), lung adenocarcinoma (A549), and colon adenocarcinoma (HT-29) cell lines.[1] The presence of a 2-(pyrrolidin-1-yl)ethyl substituent on a (17E)-(pyridin-2-yl)methylidene derivative, for example, induced significant apoptosis in A549 cells with low cytotoxicity toward normal cells, marking it as a promising candidate for further anticancer research.[1] Furthermore, the insertion of a heterocyclic ring into the steroid core has been explored to enhance bioactivity and reduce side effects.[2] For example, certain thiazoline, thiadiazoline, and thiazolidinone steroid compounds have shown selective cytotoxicity against various cancer cell lines, including breast and prostate cancer.[2]

Quantitative structure-activity relationship (QSAR) studies have further elucidated the relationship between the physicochemical properties of this compound derivatives and their anticancer activity. These models have demonstrated a significant correlation between anti-inflammatory and anticancer activities and various structural parameters, providing a predictive framework for designing more potent compounds.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected simple this compound derivatives against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

| This compound Derivative | Modification(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 17α-(pyridin-2-yl)methyl 2-(morpholin-4-yl)ethyl derivative of androst-4-ene 3E-oxime | O-alkylation at C-3, pyridinylmethyl and morpholinylethyl groups at C-17 | G-361 (melanoma) | Not specified, but strong activity reported | [1] |

| (17E)-(pyridin-2-yl)methylidene derivative with 2-(pyrrolidin-1-yl)ethyl substituent | O-alkylation at C-3, pyridinylmethylidene and pyrrolidinylethyl groups at C-17 | A549 (lung adenocarcinoma) | Not specified, but significant apoptosis induced | [1] |

| 16β-(benzimidazol-1-yl)-3β-amino-5α-androstane | Benzimidazole at C-16, amino group at C-3 | HeLa (cervical cancer) | < 20 | [4] |

| 16E-(4-chlorobenzylidene)-3β-acetoxy-5-androsten-17-one | Chlorobenzylidene at C-16, acetoxy at C-3 | SW480 (colon adenocarcinoma) | < 20 | [5] |

| Thiazole derivative 13 | Thiazole ring fused to the A-ring | MCF7 (breast adenocarcinoma) | Not specified, but high ERα binding affinity | [2] |

| Thiazolidinone derivative 7 | Thiazolidinone ring at C-2 | LNCaP (prostate cancer) | Not specified, but strong selective ERβ affinity | [2] |

II. This compound Derivatives as Enzyme Inhibitors

Simple this compound derivatives have been extensively studied as inhibitors of key enzymes in steroidogenic pathways, including aromatase (CYP19A1) and 5α-reductase. Inhibition of these enzymes is a validated therapeutic strategy for hormone-dependent cancers and other endocrine disorders.

Aromatase Inhibition

Aromatase catalyzes the conversion of androgens to estrogens. Inhibiting this enzyme is a cornerstone in the treatment of estrogen receptor-positive breast cancer.[6]

Modifications on the A and D rings of the this compound nucleus are critical for aromatase inhibitory activity. For instance, D-seco derivatives obtained from 16-oximino androstene compounds have shown potent anti-aromatase activity.[7] One such derivative demonstrated an IC50 of 0.42 µM and competitive inhibition with a Ki of 0.27 µM.[7] The introduction of alkyl substituents at the C-6 position of androst-4-en-17-ones has also been shown to yield potent competitive inhibitors of human placental aromatase.[8] Specifically, 6α- and 6β-methyl-17-keto steroids exhibited high inhibitory activities with Ki values of 3.1 and 5.3 nM, respectively.[8] A carbonyl group at C-17 appears to be crucial for tight binding to the enzyme.[8]

| This compound Derivative | Modification(s) | Inhibition Parameter | Value | Reference |

| D-seco androstene derivative 12 | D-ring fragmentation | IC50 | 0.42 µM | [7] |

| Ki | 0.27 µM | [7] | ||

| 6α-methyl-androst-4-en-17-one | 6α-methyl group | Ki | 3.1 nM | [8] |

| 6β-methyl-androst-4-en-17-one | 6β-methyl group | Ki | 5.3 nM | [8] |

| 6β-hydroxy-androst-4-en-17-one | 6β-hydroxy group | Ki | 6.0 nM | [8] |

| 3-deoxy-5α-androstan-17-one olefin | Deoxy at C-3, 5α-configuration | Ki | 50 nM | [9] |

| IC50 | 225 nM | [9] | ||

| 3,4-epoxy-5α-androstan-17-one | Epoxy group at C-3, C-4 | Ki | 38 nM | [9] |

| IC50 | 145 nM | [9] |

5α-Reductase Inhibition

5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Inhibitors of this enzyme are used in the treatment of benign prostatic hyperplasia and androgenic alopecia.

Ester derivatives of dehydroepiandrosterone with substituents on the phenyl group of the ester moiety at C-3 have been shown to inhibit 5α-reductase type 1.[10][11] The nature of the substituent on the phenyl group influences the inhibitory potency (IC50).[10][11] Interestingly, most of these derivatives did not bind to the androgen receptor, indicating a specific mechanism of action.[10][11]